molecular formula C6H17Cl2N3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No. B1662560
CAS RN: 23256-33-9
M. Wt: 234.19 g/mol
InChI Key: DFWCPLGXFMSUCW-UHFFFAOYSA-N
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Patent
US04126670

Procedure details

Equimolar quantities of thiourea and 3-(dimethylamino)-1-chloropropane hydrochloride and a little ethanol are heated together at 140° for 3 hours, and the cooled mixture is recrystallised from methanol/isopropanol to give the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[ClH:5].[CH3:6][N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][Cl:11]>C(O)C>[ClH:11].[ClH:5].[CH3:6][N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][S:3][C:2](=[NH:4])[NH2:1] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCCl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooled mixture is recrystallised from methanol/isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN(CCCSC(N)=N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.